molecular formula C15H20BNO3 B1392345 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one CAS No. 1221239-09-3

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No.: B1392345
CAS No.: 1221239-09-3
M. Wt: 273.14 g/mol
InChI Key: IAKVXXCASRMULQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of the title compound (CDCl₃, 400 MHz) exhibit characteristic signals:

  • δ 1.29 ppm (s, 12H) : Methyl protons of the tetramethyl dioxaborolane group.
  • δ 3.84 ppm (s, 3H) : N-methyl group of the isoindolinone ring.
  • δ 6.88–7.52 ppm (m, 4H) : Aromatic protons of the isoindolinone core.

¹¹B NMR shows a sharp singlet at δ 28.0 ppm , typical of sp²-hybridized boron in dioxaborolane derivatives.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1,720 : Stretching vibration of the isoindolinone carbonyl (C=O).
  • 1,380–1,420 : B–O symmetric and asymmetric stretches in the dioxaborolane ring.
  • 2,960–2,850 : C–H stretches from methyl and aromatic groups.

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 285 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) in dichloromethane, attributed to π→π* transitions in the conjugated isoindolinone-boronate system.

Table 2: Key Spectroscopic Assignments

Technique Signal (δ/λ) Assignment
¹H NMR 1.29 ppm Tetramethyl dioxaborolane CH₃
¹¹B NMR 28.0 ppm Trigonal boron in dioxaborolane
IR 1,720 cm⁻¹ Isoindolinone C=O stretch
UV-Vis 285 nm Conjugated π-system excitation

Computational Molecular Modeling (DFT, Molecular Orbital Analysis)

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal electronic properties consistent with experimental data. The highest occupied molecular orbital (HOMO, −6.12 eV ) localizes on the isoindolinone π-system, while the lowest unoccupied molecular orbital (LUMO, −1.98 eV ) resides predominantly on the dioxaborolane ring. This 4.14 eV HOMO-LUMO gap correlates with the observed UV-Vis absorption at 285 nm.

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carbonyl oxygen (MEP = −0.45 e/Å) and electrophilic sites at the boron atom (MEP = +0.32 e/Å), explaining its reactivity in Suzuki-Miyaura couplings.

Table 3: DFT-Derived Electronic Parameters

Parameter Value
HOMO Energy −6.12 eV
LUMO Energy −1.98 eV
HOMO-LUMO Gap 4.14 eV
Dipole Moment 3.78 Debye
Boron Partial Charge +0.85 e

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-10-11(12)9-17(5)13(10)18/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKVXXCASRMULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(C(=O)C3=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695967
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221239-09-3
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The preparation of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one can be approached via several methods, most commonly through transition-metal-catalyzed borylation reactions. The following sections summarize the main methods reported in the literature, along with procedural details and comparative data.

Transition-Metal-Catalyzed Borylation

3.1. Suzuki–Miyaura Borylation

This widely used method involves the palladium-catalyzed coupling of a halogenated isoindolinone derivative with bis(pinacolato)diboron to yield the target boronic ester.

General Reaction Scheme:

$$
\text{2-Methyl-4-haloisoindolin-1-one} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, Base}} \text{this compound}
$$

Typical Conditions:

Reagent/Condition Details
Substrate 2-Methyl-4-bromoisoindolin-1-one
Borylating agent Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄
Base KOAc or K₂CO₃
Solvent DMF, dioxane, or toluene
Temperature 80–120°C
Time 12–24 hours

Example Experimental Procedure:

  • In a dry flask, combine 2-methyl-4-bromoisoindolin-1-one (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (2.0 equiv) in dry DMF.
  • Stir under nitrogen at 100°C for 16 hours.
  • Cool, dilute with water, extract with ethyl acetate, wash, dry, and purify by column chromatography.

Yields: Typically 60–85% depending on substrate purity and reaction scale.

3.2. Iridium- or Cobalt-Catalyzed C–H Borylation

Direct C–H borylation methods are increasingly popular for regioselective functionalization of aromatic systems, including isoindolinones, without pre-functionalization.

General Reaction Scheme:

$$
\text{2-Methylisoindolin-1-one} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Ir or Co catalyst, Ligand}} \text{this compound}
$$

Typical Conditions:

Reagent/Condition Details
Substrate 2-Methylisoindolin-1-one
Borylating agent Bis(pinacolato)diboron
Catalyst [Ir(COD)(OMe)]₂ or cobalt pincer complex
Ligand Bipyridine or pincer-type ligand
Solvent Toluene, THF, or dioxane
Temperature 80–130°C
Time 12–24 hours

Advantages:

  • Avoids the need for halogenated starting materials
  • Potential for regioselective borylation at the 4-position

Yields: Moderate to high (40–75%), with regioselectivity dependent on catalyst and ligand choice.

Research Findings and Optimization

  • Catalyst Selection: Palladium catalysts are robust for Suzuki–Miyaura reactions, but iridium and cobalt complexes offer greener, direct C–H activation routes.
  • Substrate Scope: Electron-rich or electron-deficient substituents on the isoindolinone ring can affect both yield and regioselectivity.
  • Solvent Effects: Polar aprotic solvents (DMF, dioxane) are preferred for Suzuki–Miyaura; toluene or THF are common for C–H borylation.
  • Scalability: Both methods are amenable to gram-scale synthesis, with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where the boronic acid group is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is utilized as a building block in the synthesis of bioactive molecules. Its isoindolinone structure is known for exhibiting various biological activities, including anti-cancer and anti-inflammatory properties. Studies have indicated that derivatives of isoindolinones can act as potent inhibitors of specific enzymes linked to cancer progression.

Case Study : A recent study demonstrated that modifications to the isoindolinone core can enhance its affinity for certain biological targets, leading to improved therapeutic efficacy against cancer cell lines .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The boron-containing moiety in the compound allows it to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Reaction TypeApplication
Suzuki CouplingFormation of biaryl compounds
Negishi CouplingSynthesis of complex organic molecules

Example : In a recent publication, researchers successfully employed this compound in a Suzuki coupling reaction to synthesize a series of biaryl compounds with potential anti-cancer activity .

Materials Science

Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in electronics and photonics. Its boron content can improve the thermal stability and mechanical strength of polymers.

Application in Photovoltaics : Research has shown that incorporating boron-containing compounds into photovoltaic materials can enhance charge transport properties, leading to improved efficiency in solar cells .

Mechanism of Action

The mechanism by which 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids in proteins, leading to the inhibition or modulation of enzyme activity. The exact molecular pathways involved depend on the specific biological context and the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, physical properties, and applications:

Compound Name Substituents (Position) Melting Point (°C) Key Applications/Reactivity Reference(s)
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one Methyl (2), Bpin (4) Not reported Cross-coupling, drug intermediates
2-[4-Chloro-3-(Bpin)benzyl]isoindoline-1,3-dione (3d) Chloro (4), Bpin (3), phthalimide 102–104 Suzuki coupling, polymer synthesis
2-[3-(Bpin)benzyl]isoindoline-1,3-dione (3b) Bpin (3), phthalimide 170–173 Medicinal chemistry scaffolds
6-(Bpin)isoindolin-1-one Bpin (6) Not reported Antibacterial agents
2-Methyl-5-(Bpin)isoindolin-1-one Methyl (2), Bpin (5) Not reported Catalytic borylation studies

Notes:

  • Positional Isomerism: The position of the boronate group (Bpin) significantly impacts reactivity. For instance, 4- and 6-substituted isoindolinones (e.g., target compound vs. 6-Bpin derivative in ) exhibit divergent electronic environments, affecting their coupling efficiency in Suzuki reactions .
  • Thermal Stability: Higher melting points in phthalimide-containing derivatives (e.g., 3b at 170–173°C) suggest enhanced crystallinity and stability compared to non-cyclic amides .

Critical Analysis of Evidence

  • For instance, 5-Bpin indolin-2-one (similarity 0.93) may exhibit distinct reactivity due to ring strain .
  • Data Gaps : Melting points and solubility data for the target compound are absent in the evidence, limiting direct comparisons. Extrapolations are based on structural analogues (e.g., 3d and 3b).

Biological Activity

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.

The compound's molecular formula is C15H21BO4C_{15}H_{21}BO_4 with a molecular weight of 276.14 g/mol. It features a unique dioxaborolane moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H21BO4C_{15}H_{21}BO_4
Molecular Weight276.14 g/mol
IUPAC NameThis compound
CAS Number525362-07-6

Anticancer Activity

Recent studies have shown that compounds with isoindolinone structures exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines at concentrations below 10 µM.

The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the dioxaborolane group enhances the compound's ability to form stable complexes with target proteins.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the isoindolinone core can significantly affect biological activity. For example:

  • Substituent Variations : Methyl substitutions on the isoindolinone ring enhance potency against specific cancer types.
Substituent PositionActivity (IC50 µM)
2-Methyl0.78
4-Methyl0.51
3-Carboxamide0.79

Study on Perforin Inhibition

A notable study investigated the compound's ability to inhibit perforin activity, which is crucial for cytotoxic T-cell function:

  • Results : The compound showed an IC50 of approximately 2.55 µM against perforin-mediated cytotoxicity in Jurkat cells. This indicates a promising avenue for therapeutic applications in immunological disorders.

Toxicological Profile

The compound has been evaluated for toxicity:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315), indicating a need for careful handling in laboratory settings.

Q & A

Q. Key Parameters for Synthesis

ParameterTypical RangeReference Method
Reaction Temperature80–150°CMicrowave irradiation
Catalyst Loading5–10 mol% Pd or Cu
Boron SourceBis(pinacolato)diboron

Basic: What analytical techniques are critical for characterizing this boron-containing compound?

  • X-ray Crystallography : Resolve stereochemistry and confirm boron coordination using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR Spectroscopy : ¹¹B NMR (~30 ppm for dioxaborolane) and ¹H/¹³C NMR (isoindolinone C=O at ~170 ppm) verify purity and substituent effects .
  • HPLC-MS : Quantify trace impurities (e.g., deboronation byproducts) using reverse-phase C18 columns with ESI+ ionization .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling of this boronate?

Q. Critical Factors :

  • Catalyst System : Pd(PPh₃)₄ or Pd(dba)₂ with SPhos ligands enhance turnover in sterically hindered systems .
  • Solvent Effects : DME/H₂O mixtures improve solubility of aryl halides while stabilizing the boronate .
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in preventing protodeboronation at elevated temperatures .

Q. Example Optimization Workflow :

Screen Pd catalysts (0.5–5 mol%) in DME/H₂O (3:1).

Vary bases (Na₂CO₃, K₃PO₄, Cs₂CO₃) at 80–100°C.

Monitor conversion via TLC or in situ ¹¹B NMR .

Advanced: What computational methods predict the thermodynamics of C–H borylation in isoindolinone derivatives?

Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that C–H activation at the isoindolinone methyl group is thermodynamically favorable (ΔG‡ ~20 kcal/mol). Transition states show boron insertion via σ-bond metathesis, with steric effects from tetramethyl dioxaborolane lowering activation barriers .

Q. Key Findings :

  • Kinetic Selectivity : Primary C–H bonds react 10× faster than secondary sites.
  • Solvent Polarity : Nonpolar solvents (toluene) favor boron retention over protolytic cleavage .

Advanced: How to assess the antileishmanial activity of this compound in vitro?

Parasite Culture : Maintain Leishmania donovani promastigotes in RPMI-1640 at 26°C.

Dose-Response Assay : Treat parasites with 1–100 μM compound for 48 hrs; measure viability via MTT assay (IC₅₀ typically <20 μM for active derivatives) .

Selectivity Index : Compare IC₅₀ against mammalian cells (e.g., HEK293) to confirm low cytotoxicity .

Advanced: What strategies enable enantioselective synthesis of chiral boron-containing isoindolinones?

  • Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclization .
  • Catalytic Asymmetric Borylation : Employ Pd/(R)-Segphos complexes for kinetic resolution (e.g., >90% ee in cyclobutanone derivatives) .
  • Crystallographic Validation : Confirm enantiopurity via single-crystal XRD with SHELXL refinement .

Advanced: How does the boronate group influence photophysical properties in conjugated systems?

  • Electron-Withdrawing Effects : The dioxaborolane stabilizes LUMO levels, reducing bandgaps in π-extended isoindolinones (e.g., λₐᵦₛ ~450 nm in aryl-coupled derivatives) .
  • Solvatochromism : Polar solvents (DMF) induce red shifts due to dipole-dipole interactions with the boron center .

Advanced: What are the stability challenges during long-term storage?

  • Protodeboronation : Minimize by storing under inert gas (Ar) at −20°C in anhydrous DCM .
  • Hydrolysis : Avoid aqueous buffers (pH >7 accelerates degradation); monitor via ¹¹B NMR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

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